5,6-Diphenylpyridazin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 5,6-Diphenylpyridazin-3-one derivatives involves various chemical strategies, including the reaction of 3-hydrazino-1,2,4-triazine with bis(methylthio)methylene]malononitrile, leading to 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile derivatives. These synthesis routes allow for the introduction of various functional groups, showcasing the versatility of 5,6-Diphenylpyridazin-3-one as a core structure for further chemical modifications (Ali, 2009).
Molecular Structure Analysis
The molecular structure of 5,6-Diphenylpyridazin-3-one derivatives has been studied using various spectroscopic techniques, including X-ray diffraction. These studies reveal the planar geometry of the pyridazine ring, which is crucial for its reactivity and interaction with other molecules. The presence of diphenyl groups significantly influences the electronic distribution within the molecule, affecting its chemical properties and reactivity (Batra et al., 1986).
Chemical Reactions and Properties
5,6-Diphenylpyridazin-3-one undergoes various chemical reactions, including electrophilic and nucleophilic substitutions, owing to the presence of reactive sites on the molecule. These reactions enable the synthesis of a wide range of derivatives with diverse biological and chemical properties. The compound's ability to participate in coordination chemistry, forming complexes with metals, further extends its application scope (Therrien, Saïd-Mohamed, & Süss-Fink, 2008).
Scientific Research Applications
Antibacterial Activity
5,6-Diphenylpyridazin-3-one has shown promise in the field of antibacterial research. El‐Sayed et al. (2009) synthesized derivatives of 5,6-diphenylpyridazin-3-one, which were then tested for their antibacterial properties. These compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential in addressing bacterial infections (El‐Sayed, Moustafa, Haikal, & El‐Ashry, 2009).
ACAT Inhibition
In the field of medicinal chemistry, 5,6-Diphenylpyridazin-3-one derivatives have been explored as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors. Giovannoni et al. (2001) found that certain alkyl-5,6-diphenylpyridazine derivatives display ACAT inhibition in micromolar ranges. This property is significant for the potential treatment of cholesterol-related disorders (Giovannoni et al., 2001).
Anticancer Potential
The anticancer properties of 5,6-Diphenylpyridazin-3-one derivatives have been investigated, with some derivatives showing promising results. Selim et al. (2021) synthesized derivatives with various biological and pharmacological activities, including anticancer properties. These substances were evaluated for their effectiveness against cancer cells, demonstrating the compound's potential in oncology (Selim, Yassin, & Salama, 2021).
Tubulin Interaction
Batra et al. (1986) studied the interaction of 5,6-diphenylpyridazin-3-one derivatives with tubulin, a protein critical in cell division. They discovered that these derivatives interfere with tubulin polymerization and cause mitotic disruption, suggesting a potential use in the development of new cancer therapies (Batra, Powers, Hess, & Hamel, 1986).
DNA Binding Studies
5,6-Diphenylpyridazin-3-one has been utilized in the study of DNA interactions. Chao et al. (2002) explored ruthenium(II) complexes containing 5,6-diphenylpyridazin-3-one derivatives to understand their binding with DNA. This research contributes to the understanding of how certain compounds interact with genetic material, which is crucial for developing drugs that target DNA (Chao, Mei, Huang, & Ji, 2002).
properties
IUPAC Name |
3,4-diphenyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)16(18-17-15)13-9-5-2-6-10-13/h1-11H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUSMEFHLXSTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176044 | |
Record name | 5,6-Diphenylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenylpyridazin-3-one | |
CAS RN |
2166-34-9 | |
Record name | 5,6-Diphenyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2166-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Diphenylpyridazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002166349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Diphenylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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